

An In-depth Technical Guide to 4-Bromo-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-1-iodo-2-nitrobenzene

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This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of **4-Bromo-1-iodo-2-nitrobenzene**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

4-Bromo-1-iodo-2-nitrobenzene is a substituted aromatic compound with the chemical formula $C_6H_3BrINO_2$.^{[1][2]} The benzene ring is functionalized with a bromine atom at position 4, an iodine atom at position 1, and a nitro group at position 2.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-1-iodo-2-nitrobenzene** is presented in Table 1. The data has been compiled from various chemical suppliers and databases. The melting point is consistently reported in the range of 87-89 °C.^[3]

Property	Value	Source(s)
CAS Number	112671-42-8	[1][2]
Molecular Formula	C ₆ H ₃ BrINO ₂	[1][2]
Molecular Weight	327.90 g/mol	[1]
Melting Point	87-89 °C	[3]
Boiling Point	320.0 ± 27.0 °C at 760 mmHg	[3]
Appearance	Solid	
Purity	≥98%	
Storage	2-8°C, protect from light	[4]

Solubility

While specific quantitative solubility data is limited, based on its predominantly nonpolar aromatic structure, **4-Bromo-1-iodo-2-nitrobenzene** is expected to be soluble in common organic solvents such as chloroform, ethyl acetate, and benzene, and largely insoluble in water.[5]

Synthesis of 4-Bromo-1-iodo-2-nitrobenzene

The synthesis of **4-Bromo-1-iodo-2-nitrobenzene** can be achieved via a Sandmeyer-type reaction, involving the diazotization of a primary aromatic amine followed by substitution with an iodide. The logical starting material for this synthesis is 4-bromo-2-nitroaniline.

Experimental Protocol: Synthesis from 4-bromo-2-nitroaniline

This protocol is based on well-established procedures for the diazotization of aromatic amines and subsequent iodination.[6][7]

Materials:

- 4-bromo-2-nitroaniline

- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Deionized Water
- Ice
- Ethanol (for recrystallization)
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (10%, optional)
- Diethyl ether or other suitable organic solvent for extraction

Procedure:

- **Preparation of the Amine Salt:** In a flask, carefully add a specific molar equivalent of 4-bromo-2-nitroaniline to a mixture of concentrated sulfuric acid and water, while cooling in an ice bath. Stir the mixture until the amine is completely dissolved and the corresponding sulfate salt is formed. Maintain the temperature between 0-5 °C.
- **Diazotization:** Prepare a solution of sodium nitrite (a slight molar excess) in cold deionized water. Add this solution dropwise to the cold amine salt solution from the previous step, ensuring the temperature is maintained below 5 °C throughout the addition. After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes. The formation of the diazonium salt is indicated by a change in the solution's appearance.
- **Iodination:** In a separate beaker, dissolve a molar excess of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved. The reaction mixture is typically allowed to warm to room temperature and may be gently heated to ensure the complete decomposition of the diazonium salt.
- **Isolation and Purification:** Cool the reaction mixture and collect the crude solid product by vacuum filtration. Wash the solid with cold water. If the product has a dark color due to the

presence of free iodine, wash it with a 10% sodium thiosulfate solution until the color disappears. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield **4-Bromo-1-iodo-2-nitrobenzene** as a solid.

Spectroscopic Characterization

While specific experimental spectra for **4-Bromo-1-iodo-2-nitrobenzene** are not readily available in the public domain, its spectral characteristics can be predicted based on its structure and comparison with similar compounds. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the three different substituents. The proton ortho to the nitro group is expected to be the most downfield, while the proton between the bromo and iodo groups will also exhibit a distinct chemical shift.
- ¹³C NMR: The carbon-13 NMR spectrum will display six signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbon atoms attached to the iodine and nitro groups will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are:

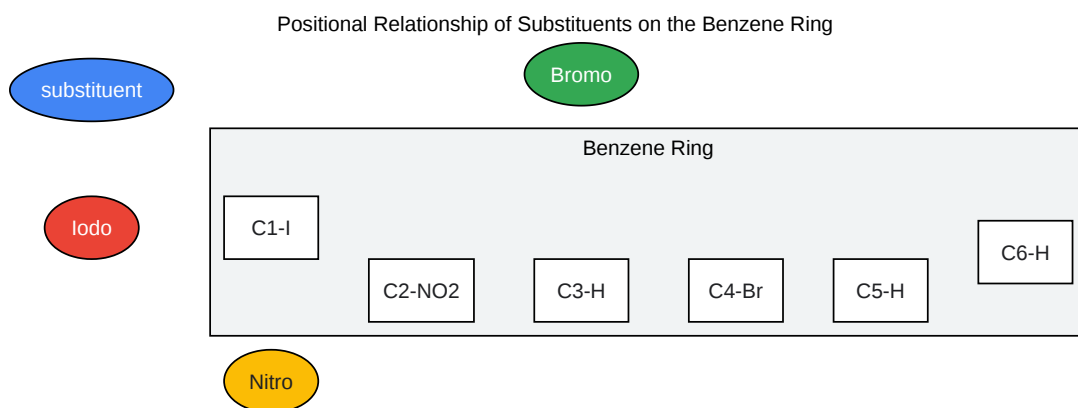
Functional Group	Expected Wavenumber Range (cm ⁻¹)
Aromatic C-H stretch	3100 - 3000
Asymmetric NO ₂ stretch	1550 - 1500
Symmetric NO ₂ stretch	1350 - 1300
C-Br stretch	700 - 500
C-I stretch	600 - 485
Aromatic C=C stretch	1600 - 1450

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of **4-Bromo-1-iodo-2-nitrobenzene** (approximately 327.9 g/mol). The isotopic pattern of the molecular ion will be characteristic due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ and subsequent fragmentation of the aromatic ring.

Logical Relationships of Substituents

The arrangement of the bromo, iodo, and nitro groups on the benzene ring dictates the chemical properties and reactivity of **4-Bromo-1-iodo-2-nitrobenzene**. The following diagram illustrates the positional relationships of these substituents.



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Caption: Substituent positions on the **4-Bromo-1-iodo-2-nitrobenzene** ring.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-1-iodo-2-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b037996#4-bromo-1-iodo-2-nitrobenzene-molecular-structure>]

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